Home > Products > Building Blocks P17585 > 1-Methyl-3-(pyrrolidin-3-yl)-1H-pyrazolo[3,4-b]pyrazine hydrochloride
1-Methyl-3-(pyrrolidin-3-yl)-1H-pyrazolo[3,4-b]pyrazine hydrochloride - 1361116-01-9

1-Methyl-3-(pyrrolidin-3-yl)-1H-pyrazolo[3,4-b]pyrazine hydrochloride

Catalog Number: EVT-1692181
CAS Number: 1361116-01-9
Molecular Formula: C10H14ClN5
Molecular Weight: 239.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-(4,5-dihydro-1H-imidazol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-6-amine

Compound Description: This compound is a pyrazolo[3,4-b]pyrazine derivative whose crystal structure has been analyzed []. The study focuses on its structural characteristics, particularly the arrangement of the phenyl ring and pyrazolopyrazine core, and its hydrogen bonding pattern within the crystal lattice []. There's no mention of its biological activity.

3-Methyl-1-phenyl-6-pyrrol-1-yl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylic acid hydrazide (5)

Compound Description: This pyrazolo[3,4-b]pyrazine derivative was synthesized as part of a study exploring the antimicrobial properties of this chemical class []. Compound 5 was tested against various bacterial and fungal strains, but its specific activity is not detailed in the abstract [].

6-Fluoro-9-methyl-2-phenyl-4-(pyrrolidin-1-yl-carbonyl)-2,9-dihydro-1H-pyridol[3,4-b]indol-1-one (SL651498)

Compound Description: SL651498 is a functionally selective GABAA receptor agonist, exhibiting full agonism at α2 and α3 subunit-containing receptors and partial agonism at α1 and α5 subtypes [, , , , ]. This selectivity profile translates to anxiolytic-like and muscle relaxant effects similar to benzodiazepines, but with potentially reduced side effects like ataxia and sedation [, ].

4,6‐Dimethyl‐1H‐pyrazolo[3,4‐b]pyridine‐3‐amine (1)

Compound Description: This compound served as a crucial starting material in a study synthesizing various pyrazolopyridine and imidazolopyrazole derivatives []. Some of the synthesized compounds, including compound 1 itself, exhibited promising antioxidant properties and demonstrated the ability to protect DNA from bleomycin-induced damage [].

5-cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridine-3-yl]-pyrimidin-4-ylamine (BAY 41-2272)

Compound Description: BAY 41-2272 acts as a soluble guanylyl cyclase activator and has shown potential in limiting blood pressure increases and exhibiting cardioprotective effects []. Studies have indicated that even short-term treatment with BAY 41-2272 can enhance vascular relaxation in hypertensive models [].

7-(1,1-dimethylethyl)-6-(2-methyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (L-838,417)

Compound Description: L-838,417 displays selectivity for specific GABAA receptors, acting as a partial agonist at non-α1 subtypes and an antagonist at the α1 subtype [, ]. Notably, it exhibited a reduced propensity to induce physical dependence in mice compared to non-selective benzodiazepines [].

3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1)

Compound Description: YC-1 acts as an allosteric stimulator of soluble guanylate cyclase (sGC), enhancing the enzyme's sensitivity to carbon monoxide and nitric oxide []. Studies have demonstrated its ability to induce the expression of heme oxygenase-1 and inducible nitric oxide synthase in vascular smooth muscle cells, indicating a potential role in regulating vascular tone and function [].

4-({(4-Carboxybutyl)[2-(5-fluoro-2-{[4'-(trifluoromethyl)biphenyl-4-yl]methoxy}phenyl)ethyl]amino}methyl)benzoic acid (BAY 60-2770)

Compound Description: BAY 60-2770 is a nitric oxide (NO)-independent activator of soluble guanylyl cyclase (sGC), specifically targeting the heme-oxidized or heme-free form of the enzyme []. It has shown vasodilatory activity in both pulmonary and systemic circulation, suggesting potential therapeutic use in conditions like pulmonary hypertension [].

Overview

1-Methyl-3-(pyrrolidin-3-yl)-1H-pyrazolo[3,4-b]pyrazine hydrochloride is a heterocyclic compound belonging to the class of pyrazolo[3,4-b]pyrazines. This compound features a unique bicyclic structure that incorporates both pyrazole and pyrazine rings, which are known for their diverse biological activities. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry.

Source

The synthesis of 1-Methyl-3-(pyrrolidin-3-yl)-1H-pyrazolo[3,4-b]pyrazine hydrochloride can be traced back to research focused on developing derivatives of pyrazolo compounds for pharmaceutical applications. These compounds have been studied for their potential as inhibitors of specific phosphatases, such as SHP2, which are implicated in various signaling pathways related to cancer and other diseases .

Classification

This compound can be classified as:

  • Chemical Class: Pyrazolo[3,4-b]pyrazines
  • Substituents: Contains a methyl group and a pyrrolidinyl group
  • Salt Form: Hydrochloride
Synthesis Analysis

Methods

The synthesis of 1-Methyl-3-(pyrrolidin-3-yl)-1H-pyrazolo[3,4-b]pyrazine hydrochloride typically involves multi-step reactions starting from simpler pyrazole or pyrazine derivatives. Common synthetic strategies include:

  1. Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazines with appropriate carbonyl compounds.
  2. Cyclization Reactions: The introduction of the pyrrolidine moiety often involves cyclization reactions where the nitrogen atom from the pyrrolidine reacts with an electrophilic center in the pyrazole structure.

Technical Details

The synthesis may utilize various reagents such as:

  • Hydrazines
  • Aldehydes or ketones as carbonyl sources
  • Catalysts to facilitate cyclization and improve yields

Reactions are typically conducted under controlled conditions (temperature, pH) to optimize product formation and minimize by-products .

Molecular Structure Analysis

Data

  • Molecular Formula: C10H13ClN4
  • Molecular Weight: Approximately 228.69 g/mol
  • IUPAC Name: 1-Methyl-3-(pyrrolidin-3-yl)-1H-pyrazolo[3,4-b]pyrazine hydrochloride
Chemical Reactions Analysis

Reactions

The compound can undergo several chemical reactions typical of heterocyclic compounds, including:

  1. Nucleophilic Substitution: The nitrogen atoms in the pyrazole ring can act as nucleophiles in substitution reactions.
  2. Electrophilic Aromatic Substitution: The aromatic character of the pyrazine ring allows for electrophilic attacks.
  3. Deprotonation/Reprotonation: The presence of basic nitrogen atoms facilitates proton transfer reactions.

Technical Details

Reactions involving 1-Methyl-3-(pyrrolidin-3-yl)-1H-pyrazolo[3,4-b]pyrazine hydrochloride often require careful control of reaction conditions to achieve desired selectivity and yield .

Mechanism of Action

Process

The mechanism of action for compounds like 1-Methyl-3-(pyrrolidin-3-yl)-1H-pyrazolo[3,4-b]pyrazine hydrochloride typically involves:

  1. Target Interaction: Binding to specific proteins or enzymes (e.g., phosphatases) that play a role in signal transduction pathways.
  2. Inhibition or Activation: Modulating the activity of these targets can lead to therapeutic effects, such as anti-cancer activity by disrupting cancer cell signaling.

Data

Research indicates that this compound may exhibit inhibitory effects on SHP2 phosphatase, leading to altered cell signaling and potential apoptosis in cancer cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline solid.
  • Solubility: Soluble in water due to its hydrochloride form; solubility may vary with pH.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but sensitive to moisture.
  • Reactivity: Can react with strong acids or bases; should be handled with care in reactive environments.

Relevant data from studies indicate that the compound retains efficacy under physiological conditions relevant for therapeutic applications .

Applications

Scientific Uses

  1. Pharmaceutical Research: Investigated for its potential as an inhibitor of SHP2 phosphatase, which is relevant in cancer therapy.
  2. Biological Studies: Used in studies exploring signaling pathways affected by phosphatase activity.
  3. Drug Development: Serves as a lead compound for synthesizing new derivatives with improved biological activity.
Introduction to 1-Methyl-3-(pyrrolidin-3-yl)-1H-pyrazolo[3,4-b]pyrazine Hydrochloride

Historical Development of Pyrazolo[3,4-b]pyrazine Derivatives in Medicinal Chemistry

Pyrazolo[3,4-b]pyrazine derivatives emerged as privileged scaffolds following seminal work on purine bioisosteres in the early 2000s. Researchers recognized that the pyrazolo[3,4-b]pyrazine core could mimic the hydrogen-bonding features of adenine, a fundamental component of ATP, enabling competitive inhibition of kinase ATP-binding sites [7]. This structural analogy spurred systematic exploration of substitutions at the N1 and C3 positions to optimize kinase affinity and selectivity. The incorporation of pyrrolidin-3-yl at C3—as seen in 1-methyl-3-(pyrrolidin-3-yl)-1H-pyrazolo[3,4-b]pyrazine—marked a strategic advance, leveraging the secondary amine for salt formation (enhancing solubility) and additional hydrogen-bond donor capacity [1] [3]. Concurrently, N1 methylation became a recurring motif to block metabolic degradation sites while maintaining planar geometry essential for kinase pocket penetration [3]. These innovations positioned pyrazolo[3,4-b]pyrazines as viable cores for targeting resistance-conferring mutations in kinases like EGFR and CDK2, bridging gaps left by earlier pyrazolo[3,4-d]pyrimidine-based inhibitors [2] [7].

Structural Classification Within the Pyrazolo-Fused Heterocyclic Family

The compound belongs to the 1H-pyrazolo[3,4-b]pyrazine subclass, distinguished by:

  • Bicyclic Architecture: Fusion between pyrazole (positions 3,4) and pyrazine (positions b) rings creates a planar, electron-rich system conducive to π-stacking interactions in hydrophobic kinase pockets [3].
  • Tautomerism: The core exhibits annular tautomerism, with the 1-methylated form locking the prototropic equilibrium to ensure consistent binding interactions. The hydrochloride salt further stabilizes the protonated state of the pyrrolidine nitrogen under physiological conditions [3] [5].
  • Substituent Patterns: Analysis of related pyrazolo[3,4-b]pyridines reveals that C3 substitutions are predominantly hydrophobic (methyl: 66.06%) or nitrogenous heterocycles (e.g., pyrrolidin-3-yl: <10%), while N1 substitutions favor methyl (43.20%) or larger alkyl/aryl groups [3]. The title compound combines a 1-methyl group (enhancing metabolic stability) with a 3-pyrrolidinyl moiety (enabling salt formation and hydrogen bonding) [3] [6].

Table 2: Structural Comparison with Representative Pyrazolo-Fused Heterocycles

CompoundCore StructureN1 SubstituentC3 SubstituentKey Feature
1-Methyl-3-(pyrrolidin-3-yl)-1H-pyrazolo[3,4-b]pyrazinePyrazolo[3,4-b]pyrazineMethylPyrrolidin-3-ylBicyclic; HCl salt enhances solubility
3-{1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl}azetidinePyrazolo[3,4-b]pyridineMethylAzetidin-3-ylMonocyclic pyridine variant
1-Methyl-3-pyrrolidin-3-ylimidazo[1,5-a]pyrazineImidazo[1,5-a]pyrazineMethylPyrrolidin-3-ylImidazole fusion; increased rigidity
6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazinePyrazolo[3,4-b]pyrazineHIodoHalogenated; synthetic intermediate

Rationale for Targeting Kinase Domains in Anticancer Drug Design

Kinases represent pivotal oncology targets due to their roles in dysregulating cellular proliferation, survival, and differentiation in tumors. The design of 1-methyl-3-(pyrrolidin-3-yl)-1H-pyrazolo[3,4-b]pyrazine hydrochloride exploits five pharmacophoric features essential for kinase inhibition:

  • Heteroaromatic Core: The pyrazolo[3,4-b]pyrazine system occupies the adenine binding pocket of ATP sites, forming critical hydrogen bonds with hinge-region residues (e.g., Glu690 in TRKA, Leu83 in CDK2) [2] [7] [8].
  • Hydrophobic Head: The pyrrolidin-3-yl group extends into hydrophobic region I, with its aliphatic ring providing van der Waals contacts and the protonated nitrogen forming salt bridges with aspartate/glutamate residues in acidic sub-pockets [3] [8].
  • Linker Flexibility: The direct bond between C3 and pyrrolidine enables conformational adaptability to accommodate diverse kinase hydrophobic pockets, including those with "gatekeeper" mutations [8].
  • Hydrophobic Tail: Though absent in this base structure, derivatives often incorporate aryl/alkyl groups at pyrrolidine nitrogen to occupy hydrophobic region II near the DFG motif [2].
  • Ribose-Binding Moieties: Unexploited in this compound, but potential for glycosylation (e.g., as in thioglycoside pyrazolo[3,4-d]pyrimidines) to enhance affinity [7].

Table 3: Pharmacophoric Features of Kinase Inhibitors and Implementation in Pyrazolo[3,4-b]pyrazines

Pharmacophoric ElementFunctional RoleImplementation in 1-Methyl-3-(pyrrolidin-3-yl) Analogs
Heteroaromatic SystemATP-competitive hinge bindingPyrazolo[3,4-b]pyrazine core mimics adenine
Terminal Hydrophobic HeadOccupies hydrophobic region IPyrrolidin-3-yl group; modifiable for steric optimization
Spacer/LinkerPositions pharmacophores optimallyDirect C3-pyrrolidine bond balances flexibility and rigidity
Hydrophobic TailEngages hydrophobic region II/DFG motifAbsent in base structure; derivatization site at pyrrolidine N
Ribose-Binding GroupTargets solvated pocketUnexplored; potential for sugar conjugates (e.g., glucosyl)

This pharmacophore model has validated pyrazolo[3,4-b]pyrazines against multiple kinase targets:

  • EGFR Inhibition: Pyrazolo[3,4-d]pyrimidine analogs (e.g., compound 12b) suppress EGFRWT and EGFRT790M with IC50 values of 0.016 µM and 0.236 µM, respectively, by occupying the hydrophobic cleft and inducing apoptosis [2].
  • CDK2 Targeting: Pyrazolo[3,4-d]pyrimidine-thioglycosides (e.g., compound 14) inhibit CDK2/cyclin A2 (IC50 = 0.057 µM) via hinge hydrogen bonding and ribose-pocket occupancy, arresting cell cycle at S/G2/M phases [7].
  • TRK Inhibition: Pyrazolo[3,4-b]pyridine derivatives demonstrate low-nM TRKA inhibition by forming three hydrogen bonds with Glu590 and Met592 while π-stacking Phe589 [8]. Though distinct in core structure, these highlight the broader applicability of pyrazolo-fused systems in kinase drug discovery.

Properties

CAS Number

1361116-01-9

Product Name

1-Methyl-3-(pyrrolidin-3-yl)-1H-pyrazolo[3,4-b]pyrazine hydrochloride

IUPAC Name

1-methyl-3-pyrrolidin-3-ylpyrazolo[3,4-b]pyrazine;hydrochloride

Molecular Formula

C10H14ClN5

Molecular Weight

239.7 g/mol

InChI

InChI=1S/C10H13N5.ClH/c1-15-10-9(12-4-5-13-10)8(14-15)7-2-3-11-6-7;/h4-5,7,11H,2-3,6H2,1H3;1H

InChI Key

KRLZKYDBNJBEMJ-UHFFFAOYSA-N

SMILES

CN1C2=NC=CN=C2C(=N1)C3CCNC3.Cl

Canonical SMILES

CN1C2=NC=CN=C2C(=N1)C3CCNC3.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.